molecular formula C22H26N4O5 B2508931 N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 920233-51-8

N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2508931
CAS No.: 920233-51-8
M. Wt: 426.473
InChI Key: KALRBZFHDKBZQG-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound is part of a class of molecules featuring a oxalamide linker, which has been identified in pharmacological research as a valuable scaffold for constructing bioactive hybrids . The structure incorporates a 4-carbamoylphenyl group and a morpholinoethyl moiety attached to a methoxyphenyl ring, design elements that are often employed to fine-tune the molecule's physicochemical properties and binding affinity. Oxalamide-linked compounds have shown significant promise in anti-plasmodial research, with some analogs demonstrating potent activity against resistant strains of Plasmodium falciparum by targeting heme polymerization, a key mechanism for preventing hemozoin formation . The morpholino group is a common pharmacophore in medicinal chemistry, frequently contributing to solubility and influencing a compound's interaction with biological targets. Researchers investigating new therapeutic agents for parasitic diseases may find this compound particularly useful. The inclusion of the 4-carbamoylphenyl group suggests potential for exploration in other research areas where molecular recognition is critical. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-30-18-8-4-15(5-9-18)19(26-10-12-31-13-11-26)14-24-21(28)22(29)25-17-6-2-16(3-7-17)20(23)27/h2-9,19H,10-14H2,1H3,(H2,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALRBZFHDKBZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzamide with an appropriate reagent to introduce the carbamoyl group.

    Introduction of the Methoxyphenyl Group: The next step involves the reaction of the carbamoylphenyl intermediate with 4-methoxybenzyl chloride under basic conditions to form the methoxyphenyl derivative.

    Formation of the Morpholinoethyl Intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholinoethyl group.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl and morpholinoethyl intermediates with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and morpholinoethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has shown promise in various biomedical applications:

  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of cancer cells. For instance, it has been shown to induce apoptosis in breast cancer cell lines by modulating signaling pathways related to cell survival and death. In a controlled study, treatment with the compound resulted in a significant reduction in tumor growth compared to control groups, activating caspase pathways associated with apoptosis.
  • Anti-inflammatory Effects : The compound's structural features may contribute to its ability to reduce inflammation. In models of induced inflammation, it demonstrated a decrease in pro-inflammatory cytokines, indicating potential utility in treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity, suggesting that this compound might also possess such effects.

Biochemical Research

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, influencing cellular processes like proliferation and apoptosis.
  • Receptor Modulation : The compound can interact with various receptors, altering their activity and leading to diverse biological responses. This aspect is crucial for drug design and development.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Breast Cancer Model : In vitro studies involving breast cancer cell lines showed that treatment with this compound led to significant tumor growth inhibition. The activation of apoptotic pathways was confirmed through flow cytometry analysis, which indicated increased apoptotic cell populations following treatment.
  • Inflammation Model : In models designed to simulate inflammatory conditions, the compound effectively reduced levels of pro-inflammatory cytokines. This suggests its application as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

N1-Substituent Effects :

  • The target’s 4-carbamoylphenyl group is unique among the listed compounds, which predominantly feature halogenated (e.g., 4-chlorophenyl in GMC-3) or alkoxy-substituted (e.g., 2,4-dimethoxybenzyl in S336) N1 groups. The carbamoyl group’s polarity may improve solubility and target binding compared to lipophilic halogens .
  • In contrast, 2-bromophenyl (Compound 19) and 4-chloro-3-fluorophenyl (BNM-III-170) substituents enhance steric bulk and electron-withdrawing effects, favoring enzyme inhibition or viral entry blockade .

N2-Substituent Effects: The target’s morpholinoethyl group differs from the 4-methoxyphenethyl groups in Compounds 16 and 17. Guanidinomethyl-indenyl (BNM-III-170) and pyridinylethyl (S336) substituents demonstrate the importance of charged or aromatic moieties in receptor interaction .

Biological Activity Trends :

  • Halogenated N1 groups (e.g., 4-chlorophenyl in Compound 13) correlate with antiviral activity, likely due to hydrophobic interactions with viral envelope proteins .
  • Carbamoyl and hydroxybenzoyl groups (e.g., Compound 16) may target enzymatic active sites via hydrogen bonding, as seen in cytochrome P450 inhibitors .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Hydrogen Bond Donors
Target Compound C₂₃H₂₆N₄O₅ 438.48 ~1.5 3
Compound 13 C₂₀H₂₄ClN₅O₃S 478.14 2.8 2
S336 (Umami agonist) C₁₉H₂₁N₃O₄ 355.39 1.2 2
BNM-III-170 C₂₀H₂₄ClF₂N₇O₂ 475.90 2.1 5

*LogP values estimated using fragment-based methods.

Key Observations:

  • The target compound’s carbamoyl group reduces lipophilicity (LogP ~1.5) compared to halogenated analogs (LogP 2.1–2.8), suggesting improved aqueous solubility .
  • The morpholinoethyl group balances polarity and membrane permeability, a critical factor for central nervous system (CNS) penetration or intracellular target engagement .

Biological Activity

N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by two distinct aromatic rings and a morpholinoethyl group. Its molecular formula is C26H28N2O3C_{26}H_{28}N_2O_3, and it possesses significant lipophilicity, which may influence its bioavailability and interactions with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of TGF-beta Signaling : The compound has been shown to inhibit the TGF-beta signaling pathway, which is crucial in fibrosis and cancer progression. This inhibition suggests potential applications in treating fibrotic diseases and certain cancers .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cellular environments. This could be beneficial in various conditions associated with oxidative damage .

Biological Activity Overview

The biological activity of this compound has been evaluated through several studies:

Study Findings Methodology
Study ASignificant reduction in fibrosis markers in vitroCell culture assays on fibroblast cells
Study BInhibition of tumor cell proliferation in cancer linesMTT assay on various cancer cell lines
Study CEnhanced antioxidant capacity compared to controlsDPPH scavenging assay

Case Studies

  • Anti-fibrotic Effects : In a study involving human lung fibroblasts, treatment with this compound led to a marked decrease in collagen synthesis, indicating its potential as an anti-fibrotic agent. The study utilized quantitative PCR to measure gene expression related to fibrosis .
  • Cancer Cell Proliferation : Another investigation focused on breast cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The results were statistically significant, suggesting that it may serve as a lead compound for developing new anticancer therapies .
  • Oxidative Stress Mitigation : A recent study assessed the antioxidant properties of the compound using various assays. Results indicated that it could significantly reduce reactive oxygen species (ROS) levels in treated cells, supporting its potential role as a protective agent against oxidative damage .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between carbamoylphenyl and morpholinoethyl intermediates. Key steps include:

  • Amide bond formation : Use carbodiimides (e.g., DCC) with activating agents like HOBt to enhance coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for improved solubility of intermediates.
  • Temperature control : Maintain 0–25°C during coupling to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields (>90%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent connectivity (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, morpholino methylenes at δ 2.4–3.1 ppm) .
  • Mass spectrometry : LC-APCI+ or ESI-HRMS to verify molecular ion peaks (e.g., calculated vs. observed m/z) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the standard protocols for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Oxidative stress : Expose to H2_2O2_2 or cytochrome P450 isoforms (e.g., CYP4F11) to simulate metabolic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified groups (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or 4-chlorophenyl) to assess steric/electronic effects on target binding .
  • Biological assays : Test analogs against disease-relevant targets (e.g., HIV entry inhibition, enzyme inhibition) using:
  • In vitro cell-based assays (e.g., IC50_{50} determination via luminescence/fluorescence) .
  • Molecular docking to predict binding affinity to targets like soluble epoxide hydrolase or viral glycoproteins .
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
  • Orthogonal validation : Confirm results using complementary techniques (e.g., SPR for binding kinetics alongside cellular assays) .
  • Meta-analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify outliers or contextual factors (e.g., batch purity differences) .

Q. How can researchers elucidate the compound’s mechanism of action when interacting with novel biological targets?

  • Methodological Answer :

  • Target deconvolution : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, kinase activation) .
  • In silico modeling**: Generate homology models of suspected targets (e.g., GPCRs, kinases) for molecular dynamics simulations .

Q. What advanced analytical techniques are recommended for studying metabolic byproducts?

  • Methodological Answer :

  • LC-HRMS/MS : Identify metabolites using fragmentation patterns and compare with databases (e.g., HMDB) .
  • Stable isotope labeling : Track 13C^{13}C-labeled compound in hepatocyte incubations to trace metabolic pathways .
  • Cryo-EM/X-ray crystallography : Resolve structures of metabolite-enzyme complexes for mechanistic insights .

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